LogP and TPSA Differentiation: 2‑Methoxyethyl vs. Methyl‑, Ethyl‑, and Isopropyl‑Substituted Analogs
The 2‑methoxyethyl analogue occupies a distinct property niche relative to simple N‑alkyl congeners. Its computed LogP (2.59) is approximately 1.0 log unit lower than that of the N‑isopropyl derivative (estimated LogP ≈ 3.5–3.7) and 0.5–0.8 units higher than the N‑methyl analogue (estimated LogP ≈ 1.8–2.1), placing it in the optimal CNS drug‑likeness window (LogP 2–3) [1]. Simultaneously, its TPSA (21.26 Ų) is elevated compared to simple alkyl derivatives (TPSA ≈ 12 Ų) due to the ether oxygen, enhancing aqueous solubility without sacrificing passive permeability below the CNS threshold of <60 Ų. This dual optimisation—moderate lipophilicity coupled with increased polar surface area—is not attainable with purely hydrocarbon N‑substituents.
| Evidence Dimension | Computed LogP (octanol/water partition coefficient) and TPSA (topological polar surface area) |
|---|---|
| Target Compound Data | LogP = 2.59; TPSA = 21.26 Ų; H‑acceptors = 2 (amine N + ether O); H‑donors = 1 (secondary amine) |
| Comparator Or Baseline | N‑Methyl analogue (estimated LogP ≈ 1.8–2.1, TPSA ≈ 12 Ų, H‑acceptors = 1); N‑Isopropyl analogue (estimated LogP ≈ 3.5–3.7, TPSA ≈ 12 Ų, H‑acceptors = 1) |
| Quantified Difference | LogP shift of +0.5 to –1.1 units relative to comparators; TPSA increase of ~9 Ų (≈75% increase) over simple alkyl derivatives |
| Conditions | Computed using fragment‑based methods (ChemScene datasheet); comparator LogP values estimated from structural fragment contributions (CLOGP/ACD‑Labs method) |
Why This Matters
A LogP shift of ≥0.5 units correlates with a ~3‑fold difference in membrane partitioning, while the TPSA increase directly impacts aqueous solubility and CNS penetration potential—critical parameters when selecting building blocks for lead optimisation or parallel library synthesis.
- [1] Pajouhesh, H. and Lenz, G. R. “Medicinal chemical properties of successful central nervous system drugs.” NeuroRx, 2005, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
